molecular formula C13H26N2O2 B4032388 N,N'-1,2-propanediylbis(2,2-dimethylpropanamide)

N,N'-1,2-propanediylbis(2,2-dimethylpropanamide)

Cat. No.: B4032388
M. Wt: 242.36 g/mol
InChI Key: YBORZPIWPWYYLK-UHFFFAOYSA-N
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Description

N,N’-1,2-propanediylbis(2,2-dimethylpropanamide): is a chemical compound with the molecular formula C14H28N2O2 It is a derivative of propanamide, characterized by the presence of two 2,2-dimethylpropanamide groups connected by a 1,2-propanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,2-diaminopropane with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes further reaction to yield the final product. The reaction conditions generally include an inert atmosphere, controlled temperature, and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) is used as a building block for the synthesis of more complex molecules

Biology: The compound’s amide groups make it a candidate for studying protein-ligand interactions and enzyme inhibition. It can be used in biochemical assays to investigate the binding affinity and specificity of various biological targets.

Medicine: In medicine, N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs with improved efficacy and reduced side effects.

Industry: Industrially, the compound can be used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) is unique due to its specific 1,2-propanediyl linker, which imparts distinct spatial and electronic characteristics

Properties

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9(15-11(17)13(5,6)7)8-14-10(16)12(2,3)4/h9H,8H2,1-7H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORZPIWPWYYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)(C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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